Cas no 108147-17-7 (5,12-Naphthacenedione,8-acetyl-10-[[4,6a,7,8,10,10a-hexahydro-2-(2-hydroxypropyl)-4,10-dimethylpyrano[3,4-d]-1,3,6-dioxazocin-8-yl]oxy]-7,8,9,10-tetrahydro-1,6,8,11-tetrahydroxy-(9CI))
108147-17-7 structure
Product Name:5,12-Naphthacenedione,8-acetyl-10-[[4,6a,7,8,10,10a-hexahydro-2-(2-hydroxypropyl)-4,10-dimethylpyrano[3,4-d]-1,3,6-dioxazocin-8-yl]oxy]-7,8,9,10-tetrahydro-1,6,8,11-tetrahydroxy-(9CI)
Numéro CAS:108147-17-7
Le MF:C33H37NO12
Mégawatts:639.646390676498
CID:182781
PubChem ID:159313
Update Time:2025-04-19
5,12-Naphthacenedione,8-acetyl-10-[[4,6a,7,8,10,10a-hexahydro-2-(2-hydroxypropyl)-4,10-dimethylpyrano[3,4-d]-1,3,6-dioxazocin-8-yl]oxy]-7,8,9,10-tetrahydro-1,6,8,11-tetrahydroxy-(9CI) Propriétés chimiques et physiques
Nom et identifiant
-
- 5,12-Naphthacenedione,8-acetyl-10-[[4,6a,7,8,10,10a-hexahydro-2-(2-hydroxypropyl)-4,10-dimethylpyrano[3,4-d]-1,3,6-dioxazocin-8-yl]oxy]-7,8,9,10-tetrahydro-1,6,8,11-tetrahydroxy-(9CI)
- 5,12-Naphthacenedione,8-acetyl-10-[[4,6a,7,8,10,10a-hexahydro-2-(2-hydroxypropyl)-4,10-dimethylpyrano[3,4-d]-1,3,6-dioxazocin
- 9-acetyl-4,6,9,11-tetrahydroxy-7-[[2-(2-hydroxypropyl)-4,10-dimethyl-4,6a,7,8,10,10a-hexahydropyrano[3,4-d][1,3,6]dioxazocin-8-yl]oxy]-8,10-dihydro-7H-tetracene-5,12-dione
- barminomycin I
- 8-acetyl-1,6,8,11-tetrahydroxy-10-{[(5z)-2-(2-hydroxypropyl)-4,10-dimethyl-4,6a,7,8,10,10a-hexahydropyrano[3,4-d][1,3,6]dioxazocin-8-yl]oxy}-7,8,9,10-tetrahydrotetracene-5,12-dione
- AC1L4LM9
- AC1Q6JJ9
- ACMC-20dczm
- Antib
- SN-07 Chromophore
- Barminomycin I imine
- Antibiotic SN-07 chromophore
- 8-Acetyl-10-[[[4,6a,7,8,10,10a-hexahydro-2-(2-hydroxypropyl)-4,10-dimethylpyrano[3,4-d]-1,3,6-dioxazocin]-8-yl]oxy]-7,8,9,10-tetrahydro-1,6,8,11-tetrahydroxy-5,12-naphthacenedione
- 108147-17-7
- 5,12-Naphthacenedione, 8-acetyl-10-((4,6a,7,8,10,10a-hexahydro-2-(2-hydroxypropyl)-4,10-dimethylpyrano(3,4-d)-1,3,6-dioxazocin-8-yl)oxy)-7,8,9,10-tetrahydro-1,6,8,``-tetrahydroxy-
-
- Piscine à noyau: 1S/C33H37NO12/c1-13(35)8-22-43-14(2)12-34-19-9-23(44-15(3)32(19)46-22)45-21-11-33(42,16(4)36)10-18-25(21)31(41)27-26(29(18)39)28(38)17-6-5-7-20(37)24(17)30(27)40/h5-7,12-15,19,21-23,32,35,37,39,41-42H,8-11H2,1-4H3/b34-12-
- La clé Inchi: WFTIALXZVDZJDB-AZQCRQQHSA-N
- Sourire: O(C1CC2C(C(C)O1)OC(CC(C)O)OC(C)C=N2)C1C2C(=C3C(C4C(=CC=CC=4C(C3=C(C=2CC(C(C)=O)(C1)O)O)=O)O)=O)O |c:18|
Propriétés calculées
- Qualité précise: 639.23161
- Masse isotopique unique: 639.232
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 5
- Nombre de récepteurs de liaison hydrogène: 13
- Comptage des atomes lourds: 46
- Nombre de liaisons rotatives: 5
- Complexité: 1210
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 9
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 2.7
- Surface topologique des pôles: 202Ų
Propriétés expérimentales
- Dense: 1.58
- Point d'ébullition: 829.7°Cat760mmHg
- Point d'éclair: 455.6°C
- Indice de réfraction: 1.694
- Le PSA: 201.64
- Le LogP: 1.81360
5,12-Naphthacenedione,8-acetyl-10-[[4,6a,7,8,10,10a-hexahydro-2-(2-hydroxypropyl)-4,10-dimethylpyrano[3,4-d]-1,3,6-dioxazocin-8-yl]oxy]-7,8,9,10-tetrahydro-1,6,8,11-tetrahydroxy-(9CI) Littérature connexe
-
Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
-
Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
-
Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
-
Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
108147-17-7 (5,12-Naphthacenedione,8-acetyl-10-[[4,6a,7,8,10,10a-hexahydro-2-(2-hydroxypropyl)-4,10-dimethylpyrano[3,4-d]-1,3,6-dioxazocin-8-yl]oxy]-7,8,9,10-tetrahydro-1,6,8,11-tetrahydroxy-(9CI)) Produits connexes
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fournisseurs recommandés
Shandong Jing Kun Chemical Co.,Ltd.
Membre gold
Fournisseur de Chine
Lot
Jinan Hanyu Chemical Co.,Ltd.
Membre gold
Fournisseur de Chine
Lot
Zhejiang Brunova Technology Co., Ltd.
Membre gold
Fournisseur de Chine
Lot
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membre gold
Fournisseur de Chine
Lot
上海嵘奥生物技术有限公司
Membre gold
Fournisseur de Chine
Réactif